4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. This compound is characterized by the presence of a fluorobenzoyl group attached to the thiophene ring, which imparts unique chemical properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid typically involves the acylation of thiophene-3-carboxylic acid with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the acylation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl-thiophene derivatives.
Scientific Research Applications
4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Similar in structure but lacks the thiophene ring.
Thiophene-3-carboxylic acid: Similar in structure but lacks the fluorobenzoyl group.
4-Fluorobenzoyl chloride: A precursor used in the synthesis of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid.
Uniqueness
This compound is unique due to the combination of the fluorobenzoyl group and the thiophene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes.
Properties
Molecular Formula |
C12H7FO3S |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(4-fluorobenzoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H7FO3S/c13-8-3-1-7(2-4-8)11(14)9-5-17-6-10(9)12(15)16/h1-6H,(H,15,16) |
InChI Key |
CGEZSKJOSCILHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CSC=C2C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.